molecular formula C12H11N3O2 B130312 2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide CAS No. 80047-24-1

2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide

Cat. No.: B130312
CAS No.: 80047-24-1
M. Wt: 229.23 g/mol
InChI Key: SWKVSFPUHCMFJY-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide, also known as milrinone, is a compound with significant pharmacological properties. It is primarily known for its use as a phosphodiesterase-III (PDE-III) inhibitor, which has inotropic and vasodilatory effects. This compound is widely used in the treatment of acute decompensated heart failure due to its ability to improve cardiac contractility and reduce vascular resistance .

Scientific Research Applications

2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide has a wide range of scientific research applications:

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide, also known as Milrinone, is Phosphodiesterase type III . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger molecule in cells .

Mode of Action

Milrinone acts as a selective inhibitor of Phosphodiesterase type III . By inhibiting this enzyme, Milrinone prevents the degradation of cAMP, leading to increased intracellular levels of this messenger molecule . The increase in cAMP levels results in increased activation of protein kinase A, which in turn leads to increased intracellular ionized calcium and contractile force in cardiac muscle .

Biochemical Pathways

The increased levels of cAMP affect several biochemical pathways. The most significant of these is the cAMP-dependent protein kinase pathway . Activation of this pathway leads to the phosphorylation of various proteins, resulting in increased contractile force in cardiac muscle and relaxation in vascular muscle .

Pharmacokinetics

The pharmacokinetics of Milrinone involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Milrinone is rapidly absorbed and reaches peak plasma concentrations within 0.5 to 3 hours . It has a half-life of about 2 hours . The drug is primarily metabolized in the liver and about 80% is excreted unchanged in the urine .

Result of Action

The result of Milrinone’s action is a positive inotropic effect (increased force of heart muscle contraction) and vasodilation (widening of blood vessels) . This leads to an increase in cardiac output and a reduction in total peripheral resistance . Additionally, Milrinone improves diastolic function, leading to faster relaxation and increased diastolic compliance .

Action Environment

The action of Milrinone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, thereby influencing its efficacy and stability. Moreover, patient-specific factors such as liver function can also impact the drug’s pharmacokinetics .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide are largely determined by its structure and the nature of its interactions with other biomolecules. It has been found to interact with various enzymes and proteins, influencing their function and playing a role in various biochemical reactions .

Cellular Effects

2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide has been shown to have a range of effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these processes can vary depending on the specific cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide involves its interactions with various biomolecules at the molecular level. It has been shown to bind to certain biomolecules, leading to changes in their function . This can result in the inhibition or activation of certain enzymes, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can vary with different dosages in animal models . This includes threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide within cells and tissues involves various transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can affect its activity and function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide involves several steps. One common method starts with the condensation of 2-cyanopyridine with methylamine to form the intermediate 2-methylamino-3-cyanopyridine. This intermediate is then cyclized under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product in a pharmaceutically acceptable form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide is unique due to its higher potency and selectivity for PDE-III compared to similar compounds. This results in more pronounced therapeutic effects and a better safety profile .

Properties

IUPAC Name

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-7-9(8-2-4-14-5-3-8)6-10(11(13)16)12(17)15-7/h2-6H,1H3,(H2,13,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKVSFPUHCMFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510182
Record name 2-Methyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80047-24-1
Record name 1,6-Dihydro-2-methyl-6-oxo(3,4'-bipyridine)-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080047241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-DIHYDRO-2-METHYL-6-OXO(3,4'-BIPYRIDINE)-5-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75E39HK2X2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide in milrinone synthesis?

A1: According to the research, this compound serves as a starting material for an alternative synthesis of milrinone []. This suggests it acts as a precursor compound, undergoing chemical transformations to yield the final drug molecule.

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